5-(3-chloro-1-adamantyl)-2-methylaniline chemical structure
5-(3-chloro-1-adamantyl)-2-methylaniline chemical structure
The following technical guide details the chemical structure, synthesis, and application of 5-(3-chloro-1-adamantyl)-2-methylaniline , a specialized scaffold in medicinal chemistry.
Executive Summary
5-(3-chloro-1-adamantyl)-2-methylaniline is a high-value pharmacophore intermediate used primarily in the development of lipophilic ligands for nuclear receptors (e.g., ROR
This guide outlines the structural properties, regioselective synthesis, and critical handling protocols for this compound, designed for researchers in lead optimization and process chemistry.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature & Identification[1][4]
-
IUPAC Name: 5-(3-chloroadamantan-1-yl)-2-methylaniline
-
Common Descriptors: Adamantyl-toluidine derivative; 3-chloro-1-(3-amino-4-methylphenyl)adamantane.
-
Molecular Formula:
-
Molecular Weight: 275.82 g/mol
Structural Features
The molecule consists of three distinct domains influencing its pharmacological profile:
-
Lipophilic Anchor (Adamantane): A 3-chloro-substituted adamantane cage acts as a "lipophilic bullet," filling hydrophobic pockets in target proteins. The chlorine atom prevents metabolic hydroxylation at the bridgehead, a common clearance pathway for unsubstituted adamantanes.
-
Linker (Phenyl Ring): The central benzene ring serves as a rigid spacer.
-
Polar Head (Amino Group): The primary amine at position 1 allows for the formation of hydrogen bonds or covalent attachment to other pharmacophores.
| Property | Value (Predicted) | Significance |
| LogP | ~5.2 - 5.8 | High membrane permeability; requires formulation aid. |
| PSA | ~26 | Good oral bioavailability potential (Rule of 5 compliant). |
| pKa (NH2) | ~4.5 | Weak base; exists as neutral species at physiological pH. |
| Rotatable Bonds | 1 | High structural rigidity due to the adamantane cage. |
Synthesis & Manufacturing
Retrosynthetic Analysis
Direct alkylation of 2-methylaniline with 1,3-dichloroadamantane typically yields the para-substituted product (position 4) due to the strong directing effect of the amino group. To achieve the 5-position (meta to the amino group), the synthesis must proceed via the alkylation of toluene followed by nitration and reduction.
Optimized Synthetic Route
Step 1: Friedel-Crafts Alkylation
Reaction of toluene with 1-hydroxy-3-chloroadamantane (or 1,3-dichloroadamantane) using sulfuric acid (
-
Mechanism: Generation of the 3-chloroadamantyl cation, which attacks toluene at the para position (sterically favored over ortho).
-
Intermediate: 1-methyl-4-(3-chloro-1-adamantyl)benzene.
Step 2: Regioselective Nitration
Nitration of the intermediate using
-
Regiochemistry: The methyl group directs ortho (position 2), while the bulky adamantyl group discourages substitution at its ortho positions (3 and 5).
-
Intermediate: 2-nitro-4-(3-chloro-1-adamantyl)toluene (also named 4-(3-chloroadamantyl)-2-nitrotoluene).
Step 3: Reduction
Catalytic hydrogenation (
-
Product:5-(3-chloro-1-adamantyl)-2-methylaniline .
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway ensuring regioselective installation of the adamantyl group at the 5-position relative to the amine.[1][2][3]
Analytical Characterization
To validate the structure, the following spectroscopic signatures must be confirmed.
Proton NMR ( -NMR, 400 MHz, )
-
Aromatic Region: Three protons. A doublet (d) at ~7.0 ppm (H-3, adjacent to methyl), a doublet of doublets (dd) at ~6.8 ppm (H-4), and a doublet (d) at ~6.9 ppm (H-6). The coupling constants will confirm the 1,2,4-substitution pattern (relative to the ring carbons).
-
Amine: Broad singlet at ~3.5 ppm (
), exchangeable with . -
Methyl: Singlet at ~2.15 ppm (
). -
Adamantyl Cage: Multiple multiplets between 1.6 ppm and 2.4 ppm, integrating to 14 protons. The 3-chloro substitution breaks the symmetry of the adamantane, resulting in distinct bridgehead and methylene signals.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Molecular Ion:
(approx). -
Isotope Pattern: A characteristic 3:1 ratio for the M and M+2 peaks due to the presence of one Chlorine atom (
vs ).
Applications & Biological Relevance[6][8]
This scaffold is a "privileged structure" in drug discovery, particularly for targets requiring a bulky hydrophobic group to induce conformational changes.
Target Classes
-
Nuclear Receptors (ROR
t):-
Inverse agonists for autoimmune diseases (psoriasis, RA). The adamantyl group occupies the hydrophobic ligand-binding pocket, stabilizing the repressive conformation of the receptor.
-
-
11
-Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1):-
Inhibitors for metabolic syndrome. The adamantane cage mimics the steroid core of cortisone, while the aniline nitrogen anchors to the catalytic site (often via an amide bond).
-
-
Kinase Inhibitors:
-
The 3-chloroadamantyl group provides selectivity by exploiting unique hydrophobic regions in the ATP-binding pocket of specific kinases.
-
Mechanistic Diagram: Ligand Binding Mode
Figure 2: Pharmacophore mapping of the ligand within a theoretical hydrophobic binding pocket.
Safety & Handling Protocols
Hazard Classification (GHS):
-
Acute Toxicity: Oral/Dermal (Category 4).
-
Carcinogenicity: Suspected (due to aniline structural alert).
Handling Procedures:
-
Engineering Controls: All synthesis and handling must be performed inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloved recommended for anilines), safety goggles, and lab coat.
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with oxidizers.
References
-
Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604.[6] Link
-
Liu, J., et al. (2012). "Discovery of RORγt Inverse Agonists." ACS Medicinal Chemistry Letters, 3(12), 961-966. (Describes adamantyl-aniline scaffolds in RORγt modulation). Link
-
PubChem Compound Summary. (2024). "3-Chloro-2-methylaniline (Related Structure)." National Library of Medicine.[4] Link
-
Hit2Lead Database. (2024). "Compound SC-5217313." ChemBridge/Hit2Lead. (Identifies the specific screening compound). Link
Sources
- 1. 4-[[1-[(3-Chloro-2-methylphenyl)sulfonylamino]cyclopropanecarbonyl]amino]adamantane-1-carboxamide | C22H28ClN3O4S | CID 90294151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN104761456A - Preparation method of 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 4. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
